2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC13771648
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13N3O4 |
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Molecular Weight | 311.29 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindole-1,3-dione |
Standard InChI | InChI=1S/C16H13N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h1,3-4,8,12,17H,5-7H2,(H,18,20,21) |
Standard InChI Key | GZDHFXSZORAMRL-UHFFFAOYSA-N |
SMILES | C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Canonical SMILES | C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Introduction
Structural Characteristics
The compound features a 2,6-dioxopiperidine (glutarimide) core linked to an isoindoline-1,3-dione scaffold, with a prop-2-yn-1-ylamino substituent at the 5-position. Key structural attributes include:
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₁₆H₁₃N₃O₄ | |
Molecular Weight | 311.3 g/mol | |
CAS Number | 2357110-24-6 | |
SMILES | C#CCNC1=CC=C(C2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O) |
The terminal alkyne group enables click chemistry-based conjugation to azide-functionalized ligands, a cornerstone of PROTAC synthesis . X-ray crystallography studies of analogous CRBN binders reveal that the glutarimide ring engages in hydrogen bonding with CRBN’s “aromatic cage” (Trp380, Trp386, and Phe371), while the isoindoline-dione moiety stabilizes interactions via π-stacking .
Synthesis and Chemical Properties
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (SNAr) on a fluorinated isoindoline-dione precursor. A representative protocol involves:
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Precursor Preparation: 5-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reacted with propargylamine in dimethylformamide (DMF) at 90°C under nitrogen .
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Purification: Crude product is isolated via preparative HPLC, yielding >95% purity .
Reactant | Product | Yield (%) | Conditions |
---|---|---|---|
5-Fluoro precursor + propargylamine | Target compound | 61–80 | DMF, 90°C, 5–16 hr |
Mechanism of Action in PROTACs
As a CRBN recruiter, the compound facilitates ternary complex formation between CRBN and target proteins, enabling ubiquitination and proteasomal degradation. Key mechanistic insights include:
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CRBN Binding Affinity: Competitive binding assays show a K<sub>i</sub> of 3.1 µM, outperforming thalidomide (K<sub>i</sub> = 8.5 µM) due to enhanced hydrophobic interactions .
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Linker Optimization: The prop-2-yn-1-ylamino group provides spatial flexibility, critical for aligning target proteins with the E3 ligase complex .
Figure 1: Ternary complex formation mechanism of PROTACs using this compound .
Research Findings and Applications
PROTAC Case Studies
The compound has been utilized in degraders targeting oncoproteins:
PROTAC Target | DC₅₀ (nM) | D<sub>max</sub> (%) | Cell Line | Citation |
---|---|---|---|---|
BCL6 | 4.5 | 63 | Diffuse large B-cell lymphoma | |
IDO1 | 7.1 | 88 | Glioblastoma | |
MIF | 100 | 90 | Lung adenocarcinoma |
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BCL6 Degrader (DZ-837): Achieved 63% degradation at 4.5 nM, inducing apoptosis in lymphoma cells.
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MIF Degrader (MD13): Reduced MIF levels by 90% in A549 cells, suppressing tumor growth in vivo .
Comparative Efficacy
PROTACs incorporating this compound exhibit superior degradation efficiency over IMiDs (e.g., lenalidomide) due to optimized linker chemistry .
Parameter | Data | Source Citation |
---|---|---|
Purity | >95% (HPLC) | |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
Cytotoxicity | IC₅₀ >10 µM (HEK293T cells) |
No significant off-target effects have been reported, though hook effects (reduced degradation at high concentrations) are observed in dose-response assays .
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